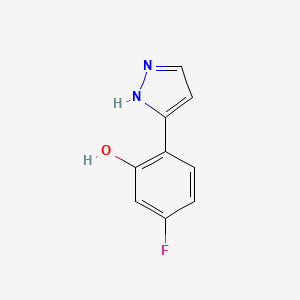
5-Fluoro-2-(1H-pyrazol-5-yl)phenol
Vue d'ensemble
Description
5-Fluoro-2-(1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Fluoro-2-(1H-pyrazol-5-yl)phenol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₀H₉FN₂O. The presence of a fluorine atom and a phenolic structure enhances its biological activity and solubility, making it a promising candidate for therapeutic development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenolic group allows for hydrogen bonding, which stabilizes these interactions. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as meprin α and β, which are involved in various pathological conditions including cancer and inflammatory diseases.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For example, compounds synthesized from related pyrazole derivatives have shown potent inhibition against the B-Raf V600E mutation, a common target in melanoma treatment. One derivative demonstrated an IC50 of 0.15 µM against B-Raf, comparable to established drugs like Vemurafenib .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits notable activity against various bacterial strains, including MRSA and E. coli, with minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 µg/mL . The presence of the pyrazole moiety is believed to enhance its efficacy against biofilms formed by these pathogens.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of this compound and its derivatives:
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that integrate pyrazole and phenolic components. Variations in substitution patterns on the pyrazole ring can significantly influence biological activity:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Fluoro-2-(1H-pyrazol-5-yl)phenol | Similar pyrazole integration but lacks methyl substitution | Different biological activity profile |
| 5-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol | Contains a methyl group at a different position on pyrazole | Variation in enzyme inhibition selectivity |
Propriétés
IUPAC Name |
5-fluoro-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANZZWQSSUTHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















